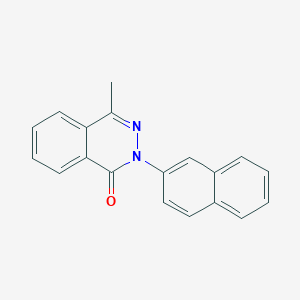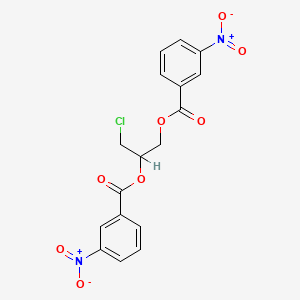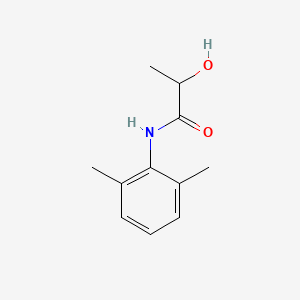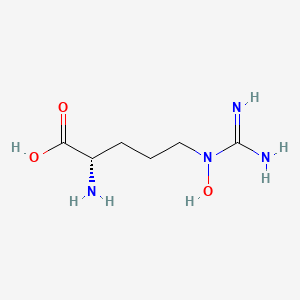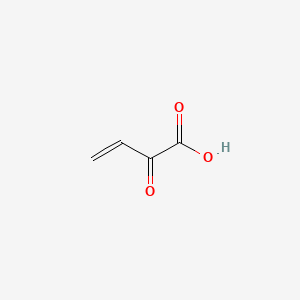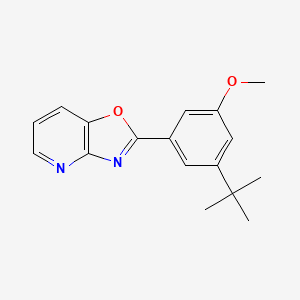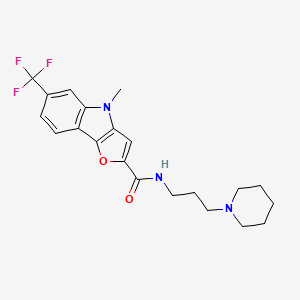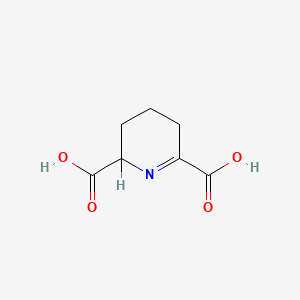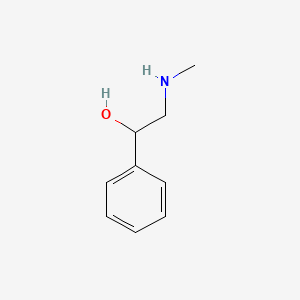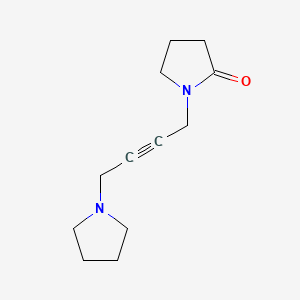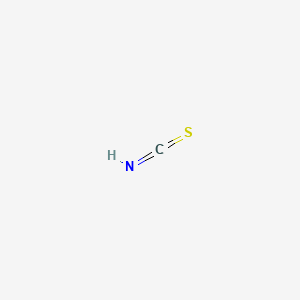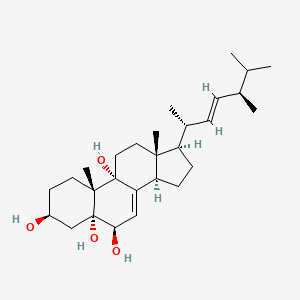
(22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol is a 3beta-sterol that is ergosta-7,22-dien-3-ol substituted by additional hydroxy groups at positions 5, 6 and 9 (3beta,5alpha,6beta,22E stereoisomer). It has been isolated from the endophytic fungus, Chaetomium globosum. It has a role as a Chaetomium metabolite. It is a 3beta-sterol, a 5alpha-hydroxy steroid, a 6beta-hydroxy steroid and a 9-hydroxy steroid.
Scientific Research Applications
Isolation and Structural Analysis
- Isolation from Fungi: This compound has been isolated from various fungi, including Lactarium volemus and Ginkgo biloba, demonstrating its natural occurrence in different fungal species. The isolation processes often involve chromatographic methods, and the structure is typically elucidated through extensive spectroscopic analysis (Yue et al., 2001); (Qin et al., 2009).
Potential Biological Activities
- Anti-tumor Properties: Research on marine-derived fungi has indicated potential anti-tumor activity of this compound, suggesting its relevance in cancer research and potential therapeutic applications (Gao et al., 2008).
- Cytotoxicity: Studies involving ergosterol derivatives, including this compound, have shown moderate cytotoxicity against tumor cells, indicating its potential as an anti-cancer agent (Kwon et al., 2002).
Chemical Diversity and Sterol Analysis
- Chemical Characterization in Mushrooms: The compound has been identified in various mushrooms, showcasing the chemical diversity and complexity of mushroom sterols. Its identification contributes to the broader understanding of mushroom biochemistry and potential health benefits (Yaoita et al., 2001); (Jinming et al., 2001).
Enzymatic Inhibition
- Phospholipase A(2) Inhibition: This compound, among others, has been isolated from fungi like Lactarius hatsudake, where it demonstrated selective inhibitory activity against certain enzymes. This suggests potential pharmacological uses in enzyme regulation (Gao et al., 2007).
properties
CAS RN |
88191-06-4 |
|---|---|
Product Name |
(22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol |
Molecular Formula |
C28H46O4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(3S,5R,6R,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,6,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,5,6,9-tetrol |
InChI |
InChI=1S/C28H46O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,24,29-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,21+,22-,24+,25+,26+,27+,28-/m0/s1 |
InChI Key |
NYMHFYDQBMRBMB-IUMXJWHTSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(C4(C3(CCC(C4)O)C)O)O)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(C4(C3(CCC(C4)O)C)O)O)O)C |
synonyms |
9-hydroxycerevisterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




